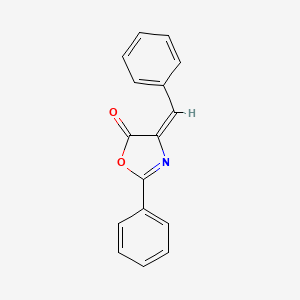
Hippuric-benzaldehyde azalactone
Overview
Description
Hippuric-benzaldehyde azalactone is a chemical compound with the molecular formula C16H11NO2 . It contains a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of Hippuric-benzaldehyde azalactone involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate also has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form an azlactone . This compound, on reduction, gives access to phenylalanine .Molecular Structure Analysis
The molecular structure of Hippuric-benzaldehyde azalactone is complex, with multiple types of bonds and rings. It includes 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 aliphatic ester .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hippuric-benzaldehyde azalactone are part of the Erlenmeyer–Plöchl azlactone and amino-acid synthesis . This process transforms an N-acyl glycine to various other amino acids via an oxazolone (also known as an azlactone) .Physical And Chemical Properties Analysis
Hippuric-benzaldehyde azalactone has a molecular weight of 249.2640 . Its IUPAC Standard InChI is InChI=1S/C16H11NO2/c18-16-14 (11-12-7-3-1-4-8-12)17-15 (19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ .Scientific Research Applications
Synthesis of Heterocyclic Systems
Hippuric-benzaldehyde azalactone is an important intermediate for the synthesis of a variety of otherwise difficult to obtain synthetically useful and novel heterocyclic systems .
Pharmaceuticals
These compounds have significant utility in pharmaceuticals. They are used in the production of analgesics, antibacterials, antifungals, antagonists, anti-inflammatory drugs, anti-microbial drugs, and anti-diabetic drugs .
Precursors for Biologically Active Peptides
Erlenmeyer azlactones, which include Hippuric-benzaldehyde azalactone, have been used in a wide variety of reactions as precursors for biologically active peptides .
Herbicides and Fungicides
These compounds have been used in the production of herbicides and fungicides, contributing to the agricultural industry .
Drugs, Pesticides, and Agrochemical Intermediates
Hippuric-benzaldehyde azalactone is used as an intermediate in the production of various drugs, pesticides, and agrochemicals .
Amino Acid Synthesis
The Erlenmeyer–Plöchl azlactone and amino acid synthesis, named after Friedrich Gustav Carl Emil Erlenmeyer who partly discovered the reaction, is a series of chemical reactions which transform an N - acyl glycine to various other amino acids via an oxazolone (also known as an azlactone) .
Mechanism of Action
Target of Action
Hippuric-benzaldehyde azalactone primarily targets the amino acid synthesis pathway . It interacts with the N-acyl glycine , a key component in this pathway, and transforms it into various other amino acids .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form a so-called azlactone .
Biochemical Pathways
The affected biochemical pathway is the amino acid synthesis pathway . The formation of the azlactone intermediate from N-acyl glycine is a key step in this pathway . The azlactone then undergoes further reactions to produce various other amino acids .
Result of Action
The result of the action of Hippuric-benzaldehyde azalactone is the production of various amino acids via the amino acid synthesis pathway . For instance, the azlactone intermediate formed during the reaction can be reduced to give access to phenylalanine , an essential amino acid.
Action Environment
The action of Hippuric-benzaldehyde azalactone is influenced by various environmental factors. For instance, the presence of acetic anhydride is necessary for the cyclization of hippuric acid to form 2-phenyl-oxazolone . Additionally, the presence of benzaldehyde, acetic anhydride, and sodium acetate is required for the formation of the azlactone intermediate . Therefore, the compound’s action, efficacy, and stability would likely be influenced by the concentrations of these substances in the environment.
Future Directions
Research into the synthesis and applications of Hippuric-benzaldehyde azalactone is ongoing. For instance, recent studies have explored the use of Bi(III) salts as environmentally friendly reagents for organic synthesis . Additionally, the compound has been identified in certain fungal endophytes, suggesting potential biological applications .
properties
IUPAC Name |
(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOKJVMHZUBTN-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuric-benzaldehyde azalactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)

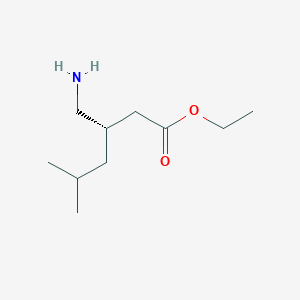

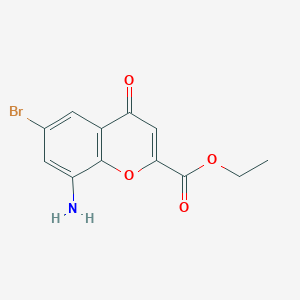

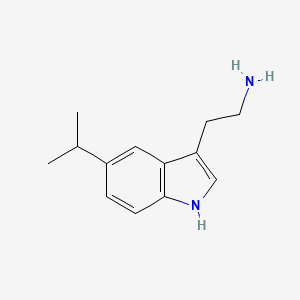

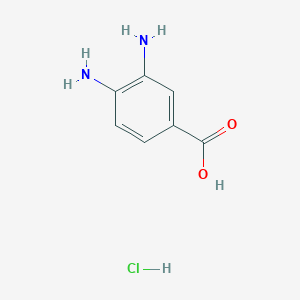
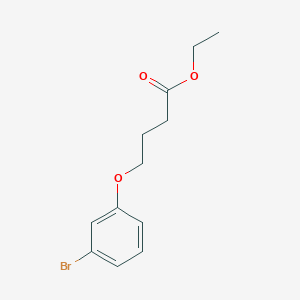
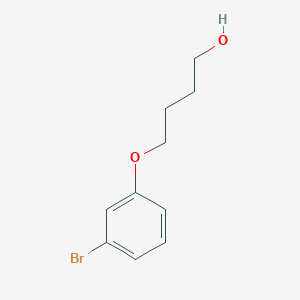
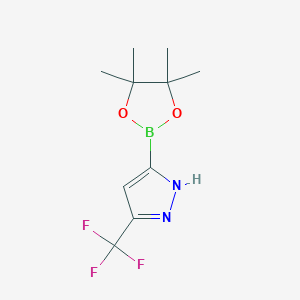
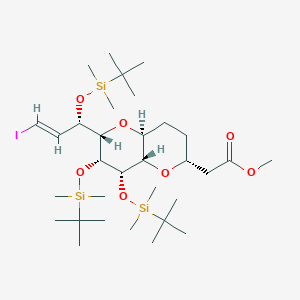
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)